molecular formula C11H17N3O2 B1476190 (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1694394-78-9

(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1476190
CAS No.: 1694394-78-9
M. Wt: 223.27 g/mol
InChI Key: WJJAOOWLIQNMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a chemical compound with the CAS Number 1694394-78-9 and a molecular formula of C11H17N3O2 . It has a molecular weight of 223.27 . The compound features a 1,5-dimethyl-1H-pyrazole core linked to a 3-(hydroxymethyl)pyrrolidine group via a methanone bridge. The pyrazole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide range of pharmacological activities . Pyrazole derivatives are reported in scientific literature as key structural components in compounds with diverse therapeutic properties, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral activities . The presence of both hydrogen bond donor and acceptor groups in its molecular structure makes it a compound of interest for further investigation in drug discovery and development, particularly in the synthesis of novel bioactive molecules and as a building block in organic chemistry . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-5-10(12-13(8)2)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJAOOWLIQNMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and literature.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C11_{11}H16_{16}N4_{4}O
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study reported that certain pyrazole compounds demonstrated high activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as the hydroxymethyl pyrrolidine moiety in our compound, may enhance these effects.

Bacterial Strain Activity Observed Reference
E. coliHigh
S. aureusModerate
Pseudomonas aeruginosaLow

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to inhibit inflammatory pathways effectively. In particular, the pyrazole nucleus has been associated with the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.

3. Anticancer Properties

Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Study 1: Pyrazole Derivatives as Antimicrobial Agents

In a comparative study of various pyrazole derivatives, it was found that those containing a pyrrolidine ring exhibited enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.

Study 2: Inhibition of Inflammatory Responses

A series of experiments evaluated the anti-inflammatory effects of different pyrazole compounds. The results indicated that compounds with a hydroxymethyl group significantly reduced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of COX Enzymes : Reduces the production of pro-inflammatory mediators.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrazole + Pyrrolidine 1,5-dimethyl (pyrazole); 3-hydroxymethyl (pyrrolidine) Methanone, Hydroxymethyl -
(3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Pyrazole + Pyridine 3,5-dimethyl (pyrazole); 3,6-dichloro (pyridine) Methanone, Chlorine
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Bis-pyrazole + Thienothiophene Phenyl, Amino, Thienothiophene Methanone, Thiophene
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Pyrazole + Thiazolidinone Phenyl, Thiazolidinone Ethane-1-one, Sulfur

Key Observations :

  • Electron Effects : Chlorine (electron-withdrawing) in the pyridine analog contrasts with the electron-donating hydroxymethyl group in the target compound, affecting dipole moments and reactivity.
  • Heteroatoms: Thiazolidinone in provides sulfur atoms, enabling metal coordination—a feature absent in the target compound.

Spectroscopic Data

Table 2: IR and NMR Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Reference
Target Compound ~1700 (methanone) δ 3.5–4.0 (pyrrolidine CH2OH), 2.2–2.3 (pyrazole CH3) -
Compound 7b 1720 (methanone) δ 7.3–7.6 (phenyl), 4.92 (NH2)
Pyridine Analog Not reported δ 7.5–8.9 (pyridine, pyrazole)
Thiazolidinone Derivative 1660–1720 (C=O) δ 2.22 (CH3), 7.3–7.6 (phenyl)

Key Observations :

  • The hydroxymethyl group in the target compound would show broad O-H stretches (~3200–3600 cm⁻¹) in IR, absent in chlorine- or sulfur-containing analogs.
  • Pyrazole methyl groups (δ ~2.2 ppm) are conserved across analogs, while aromatic protons vary based on substituents .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Moderate (hydrophilic hydroxymethyl) Stable in polar solvents
Compound 7b >300 Low (aromatic thienothiophene) Thermally stable
Compound 10 Not reported Low (cyano groups) Hydrolytically sensitive
Thiazolidinone Derivative 275 Moderate (sulfur polarity) Oxidation-sensitive

Key Observations :

  • The hydroxymethyl group in the target compound likely improves aqueous solubility compared to chlorinated or cyano-substituted analogs .
  • Thienothiophene and phenyl groups in compound 7b reduce solubility but enhance thermal stability.

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The fundamental approach to synthesizing substituted pyrazoles, including 1,5-dimethyl derivatives, is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method is well-established and offers regioselectivity and good yields under optimized conditions.

  • From 1,3-Diketones:
    The classical method involves reacting β-diketones with hydrazines to form pyrazoles through cyclocondensation. For 1,5-dimethyl substitution, acetylacetone (2,4-pentanedione) is a common diketone precursor, reacting with methylhydrazine or substituted hydrazines to yield 1,5-dimethylpyrazoles.
    Reaction conditions such as solvent choice (aprotic dipolar solvents like N,N-dimethylacetamide) and acidic additives (e.g., HCl) enhance regioselectivity and yield by facilitating dehydration steps at ambient temperature.

  • Catalytic Enhancements:
    Nano-ZnO catalysis has been reported to improve yields (up to 95%) and reduce reaction times in pyrazole synthesis, providing a green chemistry advantage.

  • Alternative Substrates:
    Acetylenic ketones and vinyl ketones with leaving groups have also been employed to form pyrazoles via cyclocondensation with hydrazines, sometimes yielding regioisomeric mixtures that can be controlled by reaction conditions.

Representative Synthetic Route Summary

Step Reaction Type Starting Material(s) Conditions/Notes Outcome/Yield
1 Cyclocondensation Acetylacetone + methylhydrazine Aprotic solvent (DMAc), HCl additive, ambient temp 1,5-Dimethylpyrazole core, ~70-95% yield
2 Reduction 4-formyl-pyrazole derivative NaBH4 in methanol or ethanol 4-hydroxymethyl-pyrazole derivative
3 Activation of hydroxymethyl Hydroxymethyl-pyrazole Tosyl chloride, base Tosylate intermediate
4 Nucleophilic substitution Tosylate + pyrrolidine or pyrrolidinyl nucleophile SN2 conditions, mild heating (3-(hydroxymethyl)pyrrolidin-1-yl)methanone linkage

Research Findings and Optimization Notes

  • Regioselectivity:
    The cyclocondensation step can yield regioisomeric pyrazoles; however, the use of aprotic dipolar solvents and acidic conditions improves selectivity toward the 1,5-dimethyl substitution pattern.

  • Catalyst Reusability:
    Nano-ZnO catalysts used in pyrazole synthesis can be reused multiple times without significant loss of activity, improving sustainability.

  • Reaction Yields:
    Overall yields for the pyrazole core synthesis and subsequent functionalizations typically range from 60% to 95%, depending on the substrate purity and reaction conditions.

  • Purification:
    Crystallization and chromatographic techniques are standard for isolating pure intermediates and final products, with crystallographic data available for similar hydroxymethyl-pyrazole complexes confirming structural integrity.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield Range Notes
Pyrazole Core Formation Cyclocondensation of 1,3-diketones with hydrazines Acetylacetone, methylhydrazine, DMAc, HCl 70-95% High regioselectivity with aprotic solvents
Hydroxymethyl Group Introduction Reduction of aldehyde to alcohol NaBH4, MeOH or EtOH 80-90% Mild conditions, straightforward
Hydroxymethyl Activation Tosylation of hydroxymethyl group Tosyl chloride, base 75-85% Prepares for nucleophilic substitution
Pyrrolidinyl Substitution Nucleophilic substitution with pyrrolidine Pyrrolidine, SN2 conditions 60-80% Forms methanone linkage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.